molecular formula C15H13NO3S2 B2367126 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide CAS No. 2097883-77-5

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide

Cat. No.: B2367126
CAS No.: 2097883-77-5
M. Wt: 319.39
InChI Key: KPQYKEXLSCGTRS-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide is a novel furan-2-carboxamide based small molecule. It has been identified as a selective microtubule stabilizing agent (MSA) with IC 50 ranging from 4 µM to 8 µM in different cancer cell lines .


Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The structure of these compounds is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular and electronic structures of furan-2-carboxamide derivatives have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Furan-2-carboxamide derivatives have been prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reaction of 2,2′-dithio­bis(benzenamine) with furan-2-carbonyl chloride produced the bis-amide compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives have been characterized using a number of spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry .

Scientific Research Applications

Enzymatic Polymerization of Sustainable Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, like poly(octamethylene furanamide) (PA8F), represent a sustainable alternative to polyphthalamides and show promise as high-performance materials. Enzymatic polymerization using Novozym 435 has been successful in producing PA8F with high molecular weights, offering a greener route to semiaromatic polyamides with comparable thermal and structural properties to their petroleum-based counterparts (Jiang et al., 2015).

Advances in DNA Binding Affinity

The dicationic minor groove binding drug, 2,5-Bis(4-guanylphenyl)furan ("furamidine"), shows enhanced DNA-binding affinity compared to pentamidine, making it more effective against certain pathogens. The direct hydrogen bond interactions and isohelical alignment with the DNA's minor groove, as revealed by crystallography, contribute to its improved efficacy (Laughton et al., 1995).

Electrochemical Synthesis

Electrolysis of furan-2-carboxylic acids in dimethylformamide leads to the formation of N-(2-furoyloxymethyl)-N-methylformamide, showcasing an electrochemical pathway for synthesizing furan-based compounds. This method provides a straightforward approach for the generation of functionalized furan derivatives, expanding the toolkit for furan chemistry (Konstantinov et al., 1971).

Anti-Bacterial Activities

N-(4-Bromophenyl)furan-2-carboxamide derivatives have demonstrated significant in vitro anti-bacterial activities against drug-resistant bacteria, offering a new avenue for developing antibacterial agents. Their effectiveness, particularly against NDM-positive A. baumannii, and the insights gained from docking studies and molecular dynamics simulations, highlight the therapeutic potential of furan-based compounds (Siddiqa et al., 2022).

Synthesis of Furan Polyesters

Biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan and diacid ethyl esters through enzymatic polymerization offer a sustainable alternative for the polyester industry. These novel polyesters, characterized by their molecular weights and physical properties, demonstrate the potential of furan derivatives in creating environmentally friendly materials (Jiang et al., 2014).

Mechanism of Action

Target of Action

The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide” is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . They have been found to be effective against various types of bacteria and have been used as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

For instance, some furan/thiophene-2-carboxamide derivatives have been found to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound’s interaction with its targets could lead to changes in the function of these enzymes, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Given that some furan derivatives have been found to inhibit enzymes such as ache and bche , it can be inferred that the compound might affect cholinergic pathways. These pathways are involved in transmitting signals in the nervous system and play a crucial role in functions such as muscle movement, breathing, heart rate, and many others.

Result of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, presence of other substances, and light exposure can affect the compound’s stability and activity. For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-10(9-16-15(18)11-3-1-7-19-11)12-5-6-14(21-12)13-4-2-8-20-13/h1-8,10,17H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQYKEXLSCGTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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